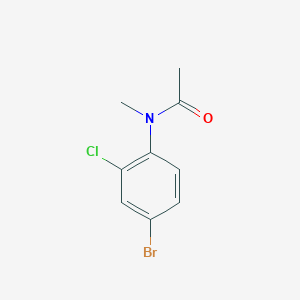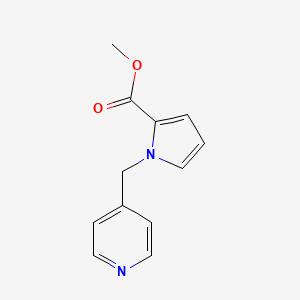
Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a pyridin-4-ylmethyl group and a methyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with pyridine-based reagents. One common method involves the alkylation of pyrrole with 4-(bromomethyl)pyridine in the presence of a base, followed by esterification with methanol and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
科学的研究の応用
Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of Methyl 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but differs in the core structure.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Contains a similar pyridin-4-ylmethyl group but with an imidazo[1,2-a]pyrazine core.
2-(4-(pyridin-4-ylmethyl)-1H-pyrazol-3-yl)phenoxy)methylquinoline: Features a pyridin-4-ylmethyl group attached to a pyrazole and quinoline system
Uniqueness
Methyl 1-(pyridin-4-ylm
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
methyl 1-(pyridin-4-ylmethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-3-2-8-14(11)9-10-4-6-13-7-5-10/h2-8H,9H2,1H3 |
InChIキー |
WLCLLEMWOSVIPQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN1CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


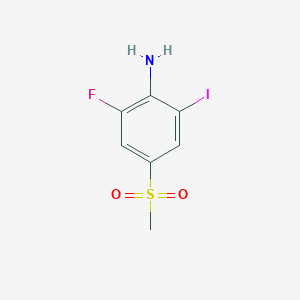
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
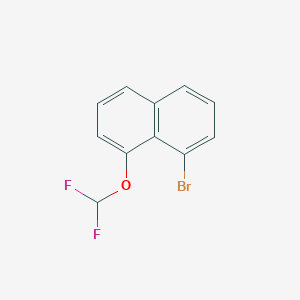
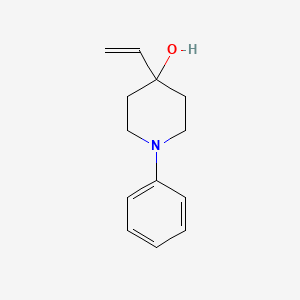
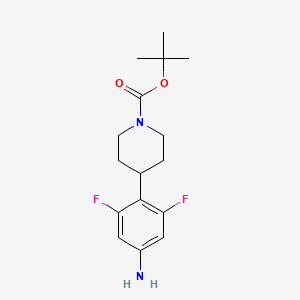
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
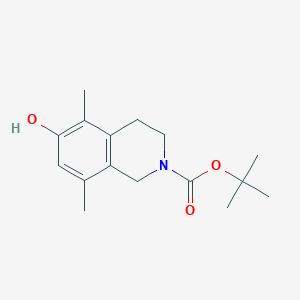
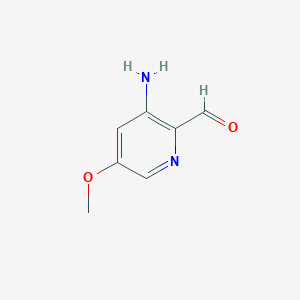

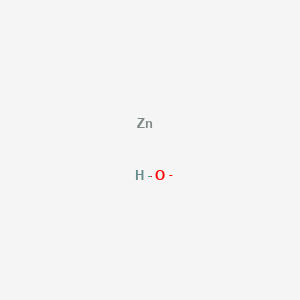
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
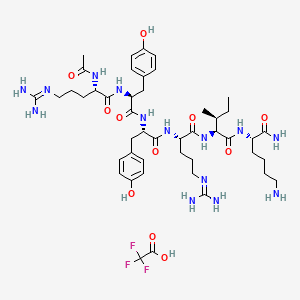
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
